molecular formula C32H45NO10 B10790568 [(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B10790568
M. Wt: 603.7 g/mol
InChI Key: DHJXZSFKLJCHLH-ZDVTZFLXSA-N
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Description

[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a useful research compound. Its molecular formula is C32H45NO10 and its molecular weight is 603.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound [(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a complex organic molecule belonging to the class of aconitane alkaloids. Its intricate structure suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C₃₄H₄₉N₁O₁₀
  • Molecular Weight : 629.7 g/mol
  • SMILES Notation : CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OCC7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Antioxidant Activity

Research indicates that compounds similar to this benzoate exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in its structure may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Effects

Studies have shown that certain aconitane alkaloids possess antimicrobial properties against various pathogens. This compound's structural features suggest it could inhibit bacterial growth and may be effective against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects in various experimental models. Its ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Study 1: Antioxidant Potential

A study conducted on a series of related alkaloids demonstrated that compounds with similar structural motifs exhibited IC50 values in the micromolar range for free radical scavenging assays. The specific compound was found to significantly inhibit lipid peroxidation in vitro .

Study 2: Antimicrobial Activity

In vitro tests revealed that the compound showed activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings .

Study 3: Inflammatory Response Modulation

In a model of acute inflammation induced by carrageenan injection in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential role as an anti-inflammatory agent.

Data Tables

Biological ActivityMethodologyResult
AntioxidantDPPH AssayIC50 = 25 µM
AntimicrobialMIC TestingMIC = 32 µg/mL against E. coli
Anti-inflammatoryEdema ModelReduction of paw edema by 50%

Properties

Molecular Formula

C32H45NO10

Molecular Weight

603.7 g/mol

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21?,22+,23-,24-,25+,26-,27+,29+,30-,31+,32-/m1/s1

InChI Key

DHJXZSFKLJCHLH-ZDVTZFLXSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC

Origin of Product

United States

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